REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH:8][C:9](=[S:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][CH:5]=[C:4]([Cl:16])[N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O>[Cl:16][C:4]1[N:3]=[C:2]2[S:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:8][C:7]2=[CH:6][CH:5]=1 |f:1.2.3|
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Name
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ethyl 2-(2,6-dichloropyridin-3-ylamino)-2-thioxoacetate
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Quantity
|
49.11 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=CC=C1NC(C(=O)OCC)=S)Cl
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Name
|
cesium carbonate
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Quantity
|
57.32 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was removed in vacuo at 23° C
|
Type
|
TEMPERATURE
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Details
|
The resulting suspension was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected via vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
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ClC1=CC=C2C(=N1)SC(=N2)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |